N-butylcycloheptanamine
Overview
Description
N-butylcycloheptanamine: is an organic compound with the molecular formula C11H23N It is a secondary amine, characterized by a cycloheptane ring bonded to an N-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butylcycloheptanamine can be synthesized through several methods. One common approach involves the alkylation of cycloheptanamine with butyl halides under basic conditions. The reaction typically proceeds as follows:
- A base, such as sodium hydroxide or potassium carbonate, is introduced to facilitate the nucleophilic substitution reaction.
- The mixture is heated under reflux for several hours to ensure complete reaction.
- The product is then isolated through distillation or extraction and purified by recrystallization.
Cycloheptanamine: is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran.
Butyl halide: (e.g., butyl bromide) is added to the solution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-butylcycloheptanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form primary amines or hydrocarbons using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-butylcycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism by which N-butylcycloheptanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate specific enzymes, thereby influencing metabolic processes and physiological responses.
Comparison with Similar Compounds
N-methylcyclohexylamine: A secondary amine with a cyclohexane ring and a methyl group.
N,N-dicyclohexylmethylamine: A tertiary amine with two cyclohexane rings and a methyl group.
Comparison:
- The presence of the butyl group in this compound provides additional hydrophobic interactions, potentially affecting its solubility and reactivity.
- N,N-dicyclohexylmethylamine, being a tertiary amine, has different reactivity and steric hindrance compared to the secondary amine this compound.
N-butylcycloheptanamine: has a larger ring structure (cycloheptane) compared to N-methylcyclohexylamine (cyclohexane), which may result in different steric and electronic properties.
This compound’s unique structure and properties make it a valuable compound for various applications, distinguishing it from its similar counterparts.
Biological Activity
N-butylcycloheptanamine, a cyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cycloheptane ring substituted with a butyl group and an amine functional group. The molecular formula is , and it exhibits properties typical of aliphatic amines, such as being soluble in organic solvents and having a moderate boiling point.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction may lead to enhanced mood and cognitive function.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophages, similar to other amine derivatives that have been tested in vitro .
- Potential Neuroprotective Effects : Evidence from related compounds indicates that cyclic amines can have neuroprotective effects, potentially aiding in conditions like multiple sclerosis through remyelination processes .
In Vitro Studies
A study evaluating the effects of various cyclic amines, including this compound, demonstrated significant inhibition of NO production in RAW 264.7 macrophages. The IC50 values for related compounds ranged from 10 µM to 20 µM, suggesting that this compound could possess similar inhibitory effects .
Case Studies
- Neurotoxicity Assessment : A clinical case report highlighted the neurotoxic potential of certain cyclic amines when administered at high doses. While specific data on this compound was limited, the findings underscore the importance of dose management in therapeutic applications .
- Therapeutic Applications : Another study explored the use of β-carboline derivatives in promoting remyelination in demyelinated animal models. Although not directly related to this compound, the findings suggest a broader class effect where cyclic structures may enhance neuroregenerative processes .
Comparative Analysis with Related Compounds
To provide a clearer understanding of this compound's potential biological activity, it is useful to compare it with structurally similar compounds:
Compound | Structure Type | IC50 (µM) for NO Inhibition | Notable Effects |
---|---|---|---|
This compound | Cyclic Amine | TBD | Potential anti-inflammatory activity |
β-carboline derivatives | Cyclic Amine | 4.2 - 15.2 | Promotes remyelination |
4-tert-Butylcyclohexanone | Aliphatic Ketone | TBD | Varies; some anti-inflammatory effects |
Properties
IUPAC Name |
N-butylcycloheptanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-2-3-10-12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEMGQGRVOWQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1CCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440659 | |
Record name | N-butylcycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161012-67-5 | |
Record name | N-butylcycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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